(R)-6-(1-Aminoethyl)pyridin-2-amine
Description
(R)-6-(1-Aminoethyl)pyridin-2-amine is a chiral pyridine derivative featuring an aminoethyl substituent at the 6-position of the pyridine ring. Its molecular formula is C₈H₁₂N₃, and it is commonly encountered as a salt form, such as the dihydrochloride (CAS 2920220-00-2, Molecular Weight: 278.100 g/mol) or trihydrochloride (CAS 2703746-11-4) .
Key physicochemical properties include:
- Melting Point: Not explicitly reported for the free base, but salt forms (e.g., trihydrochloride) are stable solids under standard conditions .
- Synthesis: Prepared via multi-step organic reactions involving intermediates like boronate esters and column chromatography purification (cyclohexane/ethyl acetate gradients) .
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
6-[(1R)-1-aminoethyl]pyridin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-5(8)6-3-2-4-7(9)10-6/h2-5H,8H2,1H3,(H2,9,10)/t5-/m1/s1 |
InChI Key |
QLXUFEACGXTPSC-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=NC(=CC=C1)N)N |
Canonical SMILES |
CC(C1=NC(=CC=C1)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(1-Aminoethyl)pyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Substitution Reaction: An aminoethyl group is introduced at the 6-position of the pyridine ring through a substitution reaction.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-6-(1-Aminoethyl)pyridin-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
®-6-(1-Aminoethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Imines, amides.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
®-6-(1-Aminoethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-6-(1-Aminoethyl)pyridin-2-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine and Triazine Cores
Several pyridine- and triazine-based analogues share functional group similarities with (R)-6-(1-Aminoethyl)pyridin-2-amine but differ in substituents and stereochemistry:
Key Observations :
- Substituent Impact: The presence of difluoromethyl (Compounds 3, 4) or morpholino groups (Compounds 20, 21) enhances polarity and hydrogen-bonding capacity compared to the simpler aminoethyl group in the target compound .
- Stereochemistry: (R)-configuration in the aminoethyl chain of the target compound may confer distinct chiral recognition properties, unlike non-chiral analogues like Compound 3 .
- Synthetic Efficiency : Compound 4 achieves a 71% yield via Suzuki-Miyaura coupling, suggesting robustness in triazine-forming reactions, whereas yields for pyridine derivatives (e.g., Compound 20) are less documented .
Pyridin-2-amine Derivatives with Varied Heterocycles
Other pyridin-2-amine derivatives feature expanded heterocyclic systems or alternative substituents:
Key Observations :
Physicochemical and Functional Comparisons
Table 3: Functional Group Impact on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
